1-(4-Methylpyridin-3-yl)propan-1-one
Description
1-(4-Methylpyridin-3-yl)propan-1-one is a ketone derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a propan-1-one moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in tuberculosis drug research. Its synthesis via 4-methylnicotinic acid derivatives achieves high yields (95%), and its structural characterization includes $ ^1H $ NMR data (δ 8.87, 7.95, 7.21 ppm) and a molecular ion peak at [M + H]$ ^+ = 181.1 $ .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-10-5-4-7(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
YQJXKHMRBXPWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CN=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Methylpyridin-3-yl)propan-1-one with structurally related propan-1-one derivatives, emphasizing substituent effects on physicochemical properties, applications, and biological activity.
Table 1: Structural and Functional Comparison of Propan-1-one Derivatives
Key Structural and Functional Insights
Substituent Impact on Bioactivity The dimethylamino group in 3-(dimethylamino)-1-(4-methylpyridin-3-yl)propan-1-one enhances interactions with biological targets, likely contributing to its antitubercular activity . Halogenation (e.g., fluorine in 4-FMC) increases lipophilicity, improving blood-brain barrier penetration and CNS activity, as seen in cathinone derivatives .
Polarity and Toxicity Considerations Hydroxyl groups (e.g., in No. 2158) improve solubility but may introduce metabolic challenges.
Application-Driven Design Fragrance compounds (e.g., Nerone) prioritize volatility and stability, achieved through aliphatic rings (cyclohexenyl) and branched substituents (isopropyl) . Psychoactive substances (e.g., 4-FMC) leverage aromatic fluorination and amino groups to modulate receptor affinity and pharmacokinetics .
Analytical and Synthetic Methodologies
- SHELXL and Multiwfn are critical for structural refinement and electronic property analysis, respectively, enabling precise characterization of substituent effects on molecular behavior .
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